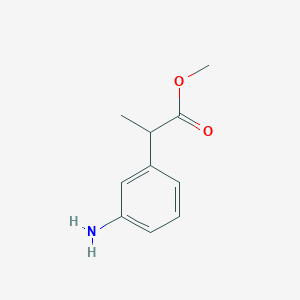
Methyl 2-(3-aminophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(3-aminophenyl)propanoate” is a chemical compound with the molecular formula C10H13NO2 . It is also known by its IUPAC name, this compound . The compound has a molecular weight of 179.22 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C10H13NO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. It is known that the compound has a molecular weight of 179.22 . Other properties such as density, boiling point, melting point, and flash point are not available .Relevant Papers The search results did not provide specific peer-reviewed papers related to “this compound”. For a more comprehensive understanding of this compound, further literature search and review would be necessary .
科学的研究の応用
Stereoselective Synthesis
Methyl 2-(3-aminophenyl)propanoate plays a role in the stereoselective synthesis of 3-substituted phthalides, which are important in the synthesis of complex molecules. A study demonstrated the asymmetric transfer hydrogenation of methyl 2-acylbenzoates, including derivatives of this compound, using ruthenium catalysts to produce 3-alkylphthalides with high yields and enantiomeric excesses. This process is valuable for producing optically active pharmaceuticals and agrochemicals (Everaere, Scheffler, Mortreux, & Carpentier, 2001).
Bioactive Phenolic Compounds
Research on Eucommia ulmoides Oliv., a traditional medicinal plant, identified methyl 3-(3,4-dihydroxyphenyl)-propanoate among other phenolic compounds with modest anti-inflammatory activities. These findings contribute to understanding the plant's pharmacological properties and support further investigation into its potential therapeutic applications (Ren et al., 2021).
Immunomodulatory Agents
This compound derivatives have been explored for their immunosuppressive properties. A study on the synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols showed that these compounds, structurally simplified from myriocin, have potential as immunosuppressive agents. The research highlights the importance of the phenyl ring's position within the molecule for its activity, paving the way for new drug developments in organ transplantation and immune-related diseases (Kiuchi et al., 2000).
Chiral Catalysis in Pharmaceutical Intermediates
The compound plays a crucial role in chiral catalysis for the preparation of pharmaceutical intermediates. A study demonstrated the use of Methylobacterium oryzae for the biocatalytic conversion of (±)-ethyl-3-amino-3-phenylpropanoate to S-3-amino-3-phenylpropionic acid, a key intermediate in the synthesis of S-dapoxetine. This approach offers an efficient method for producing enantiopure compounds, essential for drug development (Li et al., 2013).
作用機序
Target of Action
Methyl 2-(3-aminophenyl)propanoate is a chemical compound with the molecular formula C10H13NO2 The primary targets of this compound are currently not well-documented in the available literature
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . It’s possible that the compound could influence a variety of pathways, depending on its targets and mode of action. The downstream effects of these pathway alterations would also depend on the specific cellular context and the compound’s interactions with other molecules.
生化学分析
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . For instance, compounds with aminophenyl groups can undergo reactions at the benzylic position, which are both general acid and general base catalysed .
Cellular Effects
Compounds that influence histone acetylation, such as histone deacetylase inhibitors, can lead to changes in chromatin structure and transcriptional dysregulation of genes that control cell cycle progression, pathways regulating cell differentiation, and apoptosis .
Molecular Mechanism
It is known that aminophenyl groups can participate in various chemical reactions, including cyclisation .
Metabolic Pathways
Compounds with similar structures, such as phenylpropanoids, are known to be involved in various metabolic pathways, including the phenylpropanoid metabolism pathway .
特性
IUPAC Name |
methyl 2-(3-aminophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQSJQDSJSIAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76980-62-6 |
Source


|
| Record name | methyl 2-(3-aminophenyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

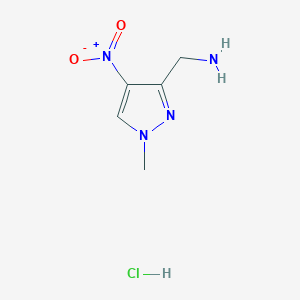
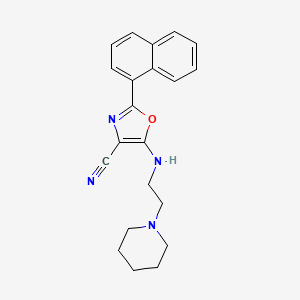
![8-(2,3-Dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2932073.png)

![propyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2932075.png)
![N-(2-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2932079.png)
![4-(tert-butyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2932080.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B2932082.png)
![1-(2-ethoxyethyl)-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2932085.png)
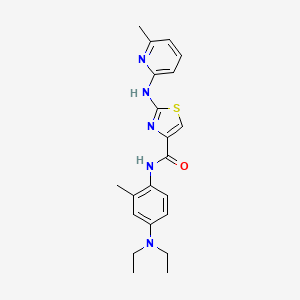
![2-(Benzo[D][1,3]dioxol-5-YL)pyridine](/img/structure/B2932089.png)
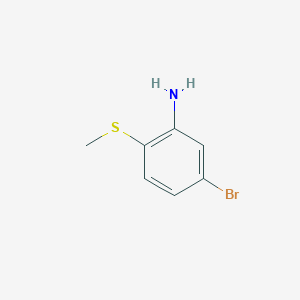
![N-phenethyl-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2932092.png)
